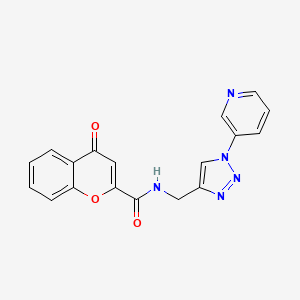

4-oxo-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4H-chromene-2-carboxamide

Description

Properties

IUPAC Name |

4-oxo-N-[(1-pyridin-3-yltriazol-4-yl)methyl]chromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5O3/c24-15-8-17(26-16-6-2-1-5-14(15)16)18(25)20-9-12-11-23(22-21-12)13-4-3-7-19-10-13/h1-8,10-11H,9H2,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKAJOQFBCETET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the chromene core, followed by the introduction of the triazole ring through a cycloaddition reaction. The final step involves the coupling of the pyridine moiety to the triazole ring. The reaction conditions often require the use of catalysts, such as copper(I) iodide, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The chromene core can be oxidized to form quinone derivatives.

Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Structure and Composition

The compound's molecular formula is , with a molecular weight of approximately 322.32 g/mol. Its structure includes a chromene core fused with a triazole and pyridine moiety, contributing to its biological activity.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, related triazole compounds have demonstrated IC50 values in the low micromolar range against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cells. The presence of the triazole moiety appears to enhance the binding affinity to critical targets involved in cancer progression .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Studies suggest that triazole derivatives can inhibit the growth of various pathogenic bacteria and fungi. The mechanism often involves interference with cellular processes essential for microbial survival .

Enzyme Inhibition

The compound's structure allows it to act as an inhibitor for specific enzymes, including kinases involved in cancer signaling pathways. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .

Synthetic Routes

The synthesis of 4-oxo-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4H-chromene-2-carboxamide typically involves:

- Microwave-assisted nucleophilic ring opening of precursor compounds.

- Coupling reactions that integrate the pyridine and triazole units into the chromene framework.

These methods enhance yield and purity compared to traditional synthesis techniques .

Case Studies

Several studies have explored the efficacy of this compound in various applications:

- Anticancer Efficacy : A study demonstrated that a derivative showed an IC50 value of 5.71 µM against breast cancer cells, outperforming standard treatments like 5-fluorouracil .

- Antimicrobial Activity : Another investigation reported significant antimicrobial activity against resistant strains of bacteria, highlighting its potential as a new antibiotic agent .

Mechanism of Action

The mechanism of action of 4-oxo-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4H-chromene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it has been shown to inhibit kinases involved in cell signaling, leading to reduced cell proliferation and potential anti-cancer effects .

Comparison with Similar Compounds

Key Observations :

- The methyl linker reduces steric hindrance relative to bulkier substituents like phenethyl groups .

- Core Variations : Unlike the pyrrolopyrimidine core in , the coumarin-triazole scaffold offers a planar aromatic system conducive to π-π stacking interactions.

Pharmacological and Physicochemical Analysis

Solubility and Lipophilicity

The target compound’s theoretical LogP (1.8) suggests moderate lipophilicity, lower than analogs with chlorobenzyl (LogP 3.5) or phenethyl groups (LogP 2.9) . This aligns with the pyridine ring’s polar nature, which may improve aqueous solubility.

Binding Interactions

- Triazole Ring : Serves as a hydrogen bond acceptor, a feature critical for kinase inhibition in coumarin derivatives .

- Carboxamide Group : Stabilizes interactions with enzyme active sites via hydrogen bonding, as observed in crystallographic studies of related compounds refined using SHELXL .

Notes on Structural Significance

Triazole-Pyridine Synergy : The combination of triazole and pyridine groups balances hydrophilicity and aromatic interactions, a strategy validated in kinase inhibitors .

Methylene Linker : Reduces steric bulk compared to rigid linkers, enabling adaptive binding in flexible enzyme pockets.

Crystallographic Validation : Structural accuracy is ensured via SHELX programs, which are benchmark tools for small-molecule refinement .

Biological Activity

The compound 4-oxo-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4H-chromene-2-carboxamide is a hybrid molecule that incorporates a chromene core and a 1,2,3-triazole moiety. This structural combination has garnered interest due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the synthesis, structural characteristics, and biological activities of this compound based on diverse research findings.

Synthesis

The synthesis of the target compound typically involves a multi-step process that includes:

- Formation of the Triazole Ring : Utilizing click chemistry methods, particularly the reaction of azides with alkynes under copper-catalyzed conditions.

- Chromene Derivative Formation : The chromene structure can be synthesized through condensation reactions involving phenolic compounds and carbonyl precursors.

- Final Coupling : The triazole and chromene components are coupled to form the final product.

Recent studies have optimized these synthetic routes to enhance yield and purity while minimizing environmental impact through green chemistry approaches .

Structural Characteristics

The molecular structure of this compound exhibits:

- A triazole ring that contributes to its bioactivity through interactions with biological targets.

- A carbonyl group that may participate in hydrogen bonding, enhancing binding affinity to target proteins.

Crystallographic studies reveal detailed bond lengths and angles critical for understanding its reactivity and interaction with biological macromolecules .

Anticancer Activity

Research indicates that compounds containing both triazole and chromene structures exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating pathways involving Bcl-2 family proteins and caspases .

- In Vitro Studies : In cell line assays, derivatives of this compound have shown IC50 values in the micromolar range against various cancer types, indicating potent activity .

Antimicrobial Properties

The presence of the triazole moiety is associated with enhanced antimicrobial activity:

- Broad-spectrum Activity : Studies demonstrate efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of nucleic acid synthesis .

Anti-inflammatory Effects

Preliminary data suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators:

- Cytokine Modulation : In vitro studies have shown reduced expression levels of TNF-alpha and IL-6 in treated macrophages .

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-oxo-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4H-chromene-2-carboxamide, and how can reaction yields be optimized?

- Methodology :

-

Step 1 : Use a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize the 1,2,3-triazole core. Ensure stoichiometric control of pyridin-3-yl azide and propargyl derivatives.

-

Step 2 : Couple the triazole intermediate with 4-oxo-4H-chromene-2-carboxylic acid via amide bond formation using carbodiimide coupling agents (e.g., EDC/HCl, HOBt).

-

Step 3 : Optimize yields (e.g., 45–70%) by varying solvents (ethanol, DMF) and reaction temperatures (60–80°C) .

-

Validation : Monitor reactions via TLC and characterize intermediates/pure products using -NMR, -NMR, and IR spectroscopy .

- Key Data :

| Reaction Step | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Triazole formation | Ethanol | 70 | 60–70 |

| Amide coupling | DMF | 80 | 45–55 |

Q. How can X-ray crystallography be employed to resolve the crystal structure of this compound, and what software is recommended for refinement?

- Methodology :

- Step 1 : Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/acetonitrile mixtures).

- Step 2 : Collect diffraction data using a synchrotron or high-resolution diffractometer.

- Step 3 : Use SHELX (SHELXL/SHELXS) for structure solution and refinement. Validate hydrogen bonding and torsion angles (e.g., mean σ(C–C) = 0.003–0.007 Å) .

- Advanced Tip : For twinned or high-Z′ structures, employ SHELXD for experimental phasing and SHELXE for density modification .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data, such as disordered moieties or ambiguous electron density?

- Methodology :

- Step 1 : Use SHELXL’s restraints (e.g., DFIX, SIMU) to model disorder in the pyridin-3-yl or triazole groups.

- Step 2 : Analyze residual density maps to identify solvent molecules or counterions.

- Step 3 : Cross-validate with spectroscopic data (e.g., NMR chemical shifts for aromatic protons: δ 7.2–8.5 ppm) .

- Case Study : In a related chromene-carboxamide derivative, disorder in the pyridine ring was resolved by refining occupancy ratios (0.7:0.3) and applying thermal parameter constraints .

Q. What computational strategies are effective for predicting the biological activity of this compound, particularly its potential as a kinase inhibitor?

- Methodology :

- Step 1 : Generate 3D conformers using Open Babel or RDKit , optimizing geometries at the B3LYP/6-31G* level.

- Step 2 : Perform molecular docking (e.g., AutoDock Vina ) against kinase targets (e.g., EGFR, CDK2). Use PyMOL to visualize binding poses.

- Step 3 : Validate predictions with in vitro assays (e.g., IC measurements).

- Structural Insight : The triazole-pyridine moiety may act as a hinge-binding motif, similar to known kinase inhibitors (e.g., imatinib) .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

- Methodology :

- Step 1 : Assess purity (>98%) via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

- Step 2 : Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via LC-MS.

- Step 3 : Use DSC/TGA to determine thermal stability (e.g., decomposition onset >200°C).

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between computational docking scores and experimental IC values?

- Methodology :

- Step 1 : Re-optimize ligand protonation states (e.g., pyridine N vs. triazole N) using Epik .

- Step 2 : Include solvent effects (e.g., PBS buffer) in MD simulations (e.g., GROMACS ).

- Step 3 : Validate with alchemical free-energy calculations (e.g., FEP+ ).

- Example : A related benzothiazole-carboxamide showed improved docking-activity correlation after accounting for tautomerism in the triazole ring .

Method Development

Q. What analytical techniques are most robust for quantifying trace impurities in synthesized batches?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.